molecular formula C10H12N2O2 B021644 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione CAS No. 68654-22-8

2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione

Cat. No. B021644
CAS RN: 68654-22-8
M. Wt: 192.21 g/mol
InChI Key: VWKNUUOGGLNRNZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is a complex heterocyclic compound. While specific information on this exact compound may be limited, related research on pyrazolo[1,2-a]pyrazole derivatives and similar structures provides insights into their synthesis, molecular structure, chemical reactions, and properties. These compounds have garnered interest due to their potential applications in various fields, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of pyrazolo[1,2-a]pyrazole derivatives often involves one-pot synthesis methods. For instance, a facile synthesis method for novel pyrazolo derivatives has been described, employing readily available intermediates for rapid derivatization with alkyl, aryl, and heteroaryl substituents (Fairley et al., 2018). Another study highlights the solvent-free conditions synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, utilizing a simple and efficient procedure (Ghorbani‐Vaghei et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,2-a]pyrazole derivatives often features hydrogen-bonded chains of rings, with variations in the hydrogen-bonded structures influenced by minor changes in substituents (Trilleras et al., 2008). This structural aspect is crucial for understanding the compound's interactions and reactivity.

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[1,2-a]pyrazole derivatives often result in the formation of novel compounds with diverse functionalities. For example, the reaction of (chloro carbonyl) phenyl ketene with 5-amino pyrazolones leads to the synthesis of 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives, showcasing the compound's versatile reactivity (Zahedifar et al., 2016).

Physical Properties Analysis

The synthesis and characterization studies provide insights into the physical properties of pyrazolo[1,2-a]pyrazole derivatives. These properties, including solubility, melting points, and crystalline structure, are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of pyrazolo[1,2-a]pyrazole derivatives, such as reactivity, stability, and functional group transformations, are critical for their application in synthesis and potential industrial uses. Studies on these compounds often focus on their tautomeric structures, dissociation constants, and spectroscopic data to elucidate their chemical behavior (Shawali et al., 2008).

Scientific Research Applications

  • Pharmacological Applications : A related compound, 2,2-diethyl-2,3,5,10-tetrahydro-1H-pyrazolo(1,2-b)phthalazine-1,3-dione, has shown anti-inflammatory activity in preliminary pharmacological and toxicological investigations (Dalla Vedova, Cadel, & D'alò, 1980).

  • Improved Detonation Properties : Structural binary cleavage of a derivative led to new compounds with enhanced detonation properties and mechanical sensitivities, suggesting applications in materials science (Chinnam, Staples, & Shreeve, 2021).

  • Chemical Research : 1H-pyrazole-3-carboxylic acid, a derivative, is used in chemical research for functionalization and cyclization reactions (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).

  • Rapid Derivatization in Synthesis : The one-pot synthesis of novel 1,2,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridine-3,4(5H)-diones allows rapid derivatization with various substituents, indicating potential in drug development and organic chemistry (Fairley, Greenwood, & McMillan, 2018).

  • Green Synthesis in Medicinal Chemistry : The InCl3-catalyzed green synthesis of 1H-pyrazolo(1,2-b)phthalazine-5,10-diones under solvent-free conditions offers high yields and cleaner reactions, relevant in organic and medicinal chemistry (Reddy & Jeong, 2013).

  • Pharmacological Significance : Pyrazolo-containing compounds like celecoxib and viagra have significant pharmacological applications, indicating the therapeutic potential of such structures (Maheswari, Tamilselvi, Ramesh, & Lalitha, 2020).

  • Antimicrobial and Antifungal Activities : Derivatives like isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-diones have shown good antimicrobial, anti-inflammatory, and analgesic activities (Zaki, Sayed, & Elroby, 2016).

Safety And Hazards

The safety and hazards of 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione are not specified in the sources I have access to .

properties

IUPAC Name

1,2,6,7-tetramethylpyrazolo[1,2-a]pyrazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-5-7(3)11-8(4)6(2)10(14)12(11)9(5)13/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKNUUOGGLNRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498512
Record name 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione

CAS RN

68654-22-8
Record name 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68654-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione

Citations

For This Compound
2
Citations
H Zeybek - 2016 - search.proquest.com
5-Diazabicyclo [3.3. 0] octadienediones (shortly 9, 10-dioxabimanes or" bimanes") are small heterocyclic structures which have important chemical, photochemical and photophysical …
Number of citations: 3 search.proquest.com
M Emrullahoğlu - 2015 - gcris.iyte.edu.tr
1,5-Diazabisiklo[3.3.0]oktadiendion (kısa adıyla 9,10-diokzabiman ya da “biman”) yapıları önemli kimyasal, foto-kimyasal ve foto-fiziksel özelliklere sahip küçük heterosiklik yapıdaki …
Number of citations: 0 gcris.iyte.edu.tr

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